![molecular formula C24H16F3N3O4S B3000215 2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 902496-61-1](/img/structure/B3000215.png)
2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H16F3N3O4S and its molecular weight is 499.46. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Applications
- Furan-2-ylmethyl and thien-2-ylmethyl compounds have been utilized in the decarboxylative Claisen rearrangement reactions, highlighting their role in the synthesis of heteroaromatic compounds with potential applications in drug development and material science (Craig et al., 2005).
- The compound's structural motif has been explored in the design of novel electron transport type hosts for green phosphorescent organic light-emitting diodes (OLEDs), underscoring its importance in the development of advanced materials for electronics (Kim et al., 2021).
Medicinal Chemistry Applications
- N-Arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their benzo[b]thieno[3,2-d]pyrimidin-4-amine analogues have been synthesized as dual inhibitors of CLK1 and DYRK1A kinases, indicating their potential in the development of treatments for diseases associated with these enzymes (Loidreau et al., 2013).
- Thiazolo[3,2-a]pyrimidin-7-ones derivatives have shown activity against HIV-1, demonstrating the compound's relevance in antiviral research (Danel et al., 1998).
Antimicrobial Activity
- Novel thienopyrimidine linked rhodanine derivatives have exhibited significant antimicrobial activity, suggesting their application in the development of new antimicrobial agents (Kerru et al., 2019).
Mechanism of Action
Target of action
Without specific studies, it’s hard to predict the exact targets of this compound. For example, thieno-pyrimidine derivatives have been synthesized as EZH2 inhibitors , which play a role in gene expression and cancer progression.
Mode of action
The mode of action would depend on the specific target. If it acts as an EZH2 inhibitor, it would likely bind to the enzyme and prevent it from adding methyl groups to histones, thereby affecting gene expression .
Biochemical pathways
Again, this would depend on the specific target. If it targets EZH2, it would affect the histone methylation pathway and could have downstream effects on various genes and cellular processes .
Result of action
The molecular and cellular effects would depend on the specific target and mode of action. If it acts as an EZH2 inhibitor, it could potentially alter gene expression and have effects on cell growth and differentiation .
properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3O4S/c25-24(26,27)16-8-2-3-9-17(16)28-19(31)13-29-20-15-7-1-4-10-18(15)35-21(20)22(32)30(23(29)33)12-14-6-5-11-34-14/h1-11H,12-13H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSRJXKGWHATAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4C(F)(F)F)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide |
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